diplococcin
Description
Diplococcin is a bacteriocin, a ribosomally synthesized antimicrobial peptide, produced by Streptococcus cremoris 346 (reclassified as Lactococcus lactis subsp. cremoris). It was first purified by Davey and Richardson (1981) using ammonium sulfate precipitation and column chromatography . Key characteristics include:
- Molecular Weight: ~5,300 Daltons, derived from amino acid composition analysis .
- Structure: Linear, non-pediocin-like peptide with high acidic and neutral amino acid content and one ornithine residue per molecule .
- Stability: Heat-sensitive (75% activity loss after 1 minute at 100°C) and inactivated by proteolytic enzymes (trypsin, pronase) .
- Activity Spectrum: Narrow, targeting closely related Gram-positive bacteria (e.g., Lactococcus and Streptococcus spp.) but ineffective against Gram-negative strains .
- Genetic Basis: Production is plasmid-associated, as shown in S. cremoris 346 .
Properties
CAS No. |
1403-45-8 |
|---|---|
Molecular Formula |
C10H12W 10* |
Synonyms |
diplococcin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Similar Bacteriocins
This compound vs. Nisin
- Classification : this compound (Class IId) lacks post-translational modifications, whereas nisin (Class I) is a lantibiotic with thioether bridges .
- Activity : Nisin’s broad spectrum includes Clostridium and Listeria, while this compound targets only lactococci and streptococci .
- Production : this compound is cell-associated, requiring extraction from producer cells, whereas nisin is secreted extracellularly .
This compound vs. Lactococcin A
This compound vs. Lacticin 481
- Structure : Lacticin 481 is a two-peptide system (Class IIb), while this compound is a single peptide .
- Stability : Lacticin 481 retains activity across a wider pH range (2–8), enhancing its utility in acidic foods like dairy products .
Research Findings and Implications
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